Oligopeptide-24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is known for its ability to stimulate skin cell proliferation by up-regulating Epidermal Growth Factor (EGF) expression . This peptide plays a crucial role in the renewal of skin structures, including epidermal and dermal cells, hyaluronic acid molecules, collagen fibers, elastin, and fibronectin .

Méthodes De Préparation

Oligopeptide-24 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production of this compound can be achieved through continuous-flow reactors, which allow for the scalable synthesis of peptides . This method reduces waste and increases efficiency, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Oligopeptide-24 undergoes various chemical reactions, including:

Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified peptides with altered stability, activity, or specificity.

Applications De Recherche Scientifique

Oligopeptide-24 has a wide range of scientific research applications:

Mécanisme D'action

Oligopeptide-24 exerts its effects by up-regulating the expression of Epidermal Growth Factor (EGF), which plays a key role in cell proliferation, migration, and survival . The peptide binds to EGF receptors on the cell surface, activating intracellular signaling pathways that promote the synthesis of collagen, elastin, hyaluronic acid, and fibronectin . This leads to improved skin structure and function, as well as enhanced wound healing and tissue regeneration.

Comparaison Avec Des Composés Similaires

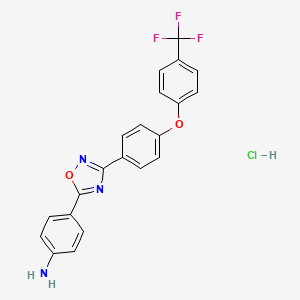

Oligopeptide-24 can be compared with other biomimetic peptides such as:

Acetyl Decapeptide-3 (Rejuline): Known for its anti-aging properties and ability to stimulate collagen synthesis.

Oligopeptide-34 (CG-TGP2): Used for its skin-brightening effects and ability to reduce hyperpigmentation.

Oligopeptide-72 (Boostrin): Known for its skin-firming and anti-wrinkle properties.

This compound is unique in its ability to up-regulate EGF expression, making it particularly effective in promoting cell proliferation and extracellular matrix production . This sets it apart from other peptides that may target different pathways or have different primary effects.

Propriétés

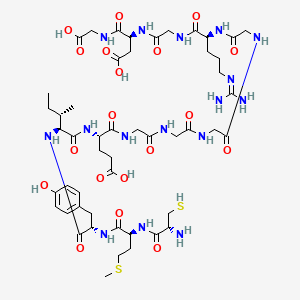

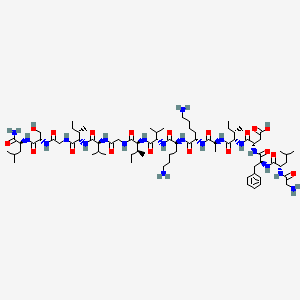

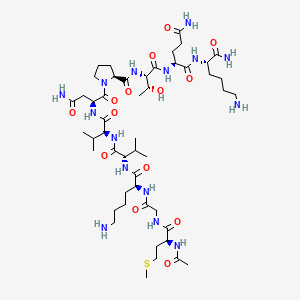

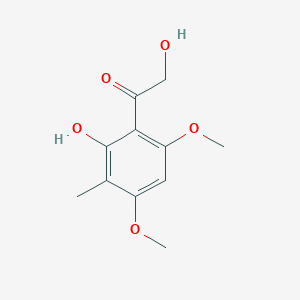

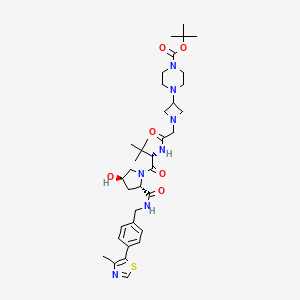

Formule moléculaire |

C50H78N16O19S2 |

|---|---|

Poids moléculaire |

1271.4 g/mol |

Nom IUPAC |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1 |

Clé InChI |

KETLMQUWYBBGQR-ZXVPBAOPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)

![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)